molecular formula C7H6F3NS B1301046 3-(Trifluoromethylthio)aniline CAS No. 369-68-6

3-(Trifluoromethylthio)aniline

Cat. No. B1301046
CAS RN: 369-68-6
M. Wt: 193.19 g/mol
InChI Key: DENPAKQJZNDKEL-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)aniline is a compound that is part of a broader class of trifluoromethyl-substituted anilines. These compounds are known for their biological activity and serve as valuable building blocks in the synthesis of various fluorine-containing molecules and heterocyclic compounds . The trifluoromethylthio group in particular adds unique electronic and steric properties to the aniline, influencing its reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines can be achieved through several methods. One approach involves visible-light-induced radical trifluoromethylation of free anilines using commercially available reagents such as the Togni reagent at room temperature . Another method includes the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration based on the position of the substituent and the protective group on the nitrogen atom . Additionally, a visible-light mediated ortho-trifluoromethylation strategy using the Langlois reagent as a CF3 source has been developed, enabling the synthesis of trifluoromethyl lactams .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines, including 3-(trifluoromethylthio)aniline, has been investigated using spectroscopic methods and quantum chemical calculations. Studies have shown that the position of the substituent group on the benzene ring and its electron donor-acceptor capabilities significantly affect the molecular structural and electronic properties . These analyses provide insights into the vibrational, structural, thermodynamic, and electronic characteristics of these compounds.

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines participate in a variety of chemical reactions. For instance, they can react with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . The reactivity of the trifluoromethyl group can be manipulated through anionic activation, leading to a range of synthetic applications, including the formation of isoxazoles and 1,3,5-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethylthio)aniline and related compounds are influenced by the trifluoromethylthio group. This group imparts unique properties such as increased lipophilicity and stability, which are valuable in the development of pharmaceuticals and agrochemicals. The electronic effects of the trifluoromethylthio group also affect the acidity of the aniline hydrogen, potentially altering its hydrogen bonding capabilities and reactivity in further chemical transformations .

Scientific Research Applications

Kinetic Studies in Trifluoromethylation

3-(Trifluoromethylthio)aniline and related compounds have been studied for their kinetic parameters in trifluoromethylation reactions. For example, the reactivity of heterocyclic trifluoromethylthio compounds, such as S-(trifluoromethyl)dibenzothiophenium triflate, has been analyzed, providing insights into their activation entropy and enthalpy, which are crucial for understanding their chemical behavior in synthetic applications (Ono & Umemoto, 1996).

Catalytic Applications

The use of 3-(Trifluoromethylthio)aniline derivatives in catalysis has been explored. For instance, they have been used as monodentate transient directing groups in palladium-catalyzed reactions, demonstrating their efficiency in producing symmetrical and unsymmetrical compounds through direct dehydrogenative cross-coupling processes (Wang et al., 2019).

Material Science and Electrochemistry

In the field of materials science and electrochemistry, derivatives of 3-(Trifluoromethylthio)aniline have shown potential. They are being studied for their vibrational analysis and possible application in nonlinear optical (NLO) materials, contributing significantly to the development of new materials with unique optical properties (Revathi et al., 2017).

Chemical Synthesis and Pharmaceutical Applications

These compounds are also pivotal in the synthesis of various pharmaceutical and agrochemical products. They are used to modulate lipophilicity, bioavailability, and metabolic stability of newly designed molecules, indicating their significant role in drug design and synthesis (Rossi et al., 2018).

Gas Sensing Technologies

Aniline derivatives, including those related to 3-(Trifluoromethylthio)aniline, have been investigated for their potential in gas sensing technologies. Their ability to detect gases like ammonia at ppm levels highlights their significance in developing new, sensitive gas sensors (Huang et al., 2013).

Safety And Hazards

3-(Trifluoromethylthio)aniline is considered hazardous. It is toxic by ingestion and inhalation . It causes skin irritation and serious eye irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENPAKQJZNDKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073171
Record name Benzeneamine, 3-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethylthio)aniline

CAS RN

369-68-6
Record name 3-[(Trifluoromethyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Trifluoromethyl)thio)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneamine, 3-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(trifluoromethyl)thio]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.112
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Masciadri, M Kamer, N Nock - European Journal of Organic …, 2003 - Wiley Online Library
A variety of arenes, including anilines, pyrroles, indoles, aminooxazoles, aminothiazoles, aminoquinolines, and aminopyridines, underwent regioselective Friedel−Crafts alkylation in …
J Nisler, D Kopečný, Z Pěkná… - Journal of …, 2021 - academic.oup.com
Increasing crop productivity is our major challenge if we are to meet global needs for food, fodder and fuel. Controlling the content of the plant hormone cytokinin is a method of …
Number of citations: 28 academic.oup.com
W Pithaktrakool - 2022 - digital.car.chula.ac.th
Soil pollution is one of the pollutions caused by nature and human activities, which are mostly the use of insecticide and chemical fertilizer to make plants grow well and produce more …
Number of citations: 0 digital.car.chula.ac.th

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